tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate
Description
tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a pyrrolidine-based compound featuring a tert-butoxycarbonyl (Boc) protecting group and a 3-bromophenoxymethyl substituent. The Boc group enhances stability during synthetic processes, while the brominated aromatic moiety may influence reactivity, solubility, and biological activity.
Properties
IUPAC Name |
tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrNO3/c1-16(2,3)21-15(19)18-8-7-12(10-18)11-20-14-6-4-5-13(17)9-14/h4-6,9,12H,7-8,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYLKTAPAGPHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)COC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate typically involves the reaction of 3-bromophenol with tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the 3-bromophenoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrrolidine ring and the phenoxy group.
Hydrolysis: The tert-butyl ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products Formed:
Substitution: Various substituted phenoxy derivatives.
Oxidation: Oxidized products of the pyrrolidine ring or phenoxy group.
Reduction: Reduced forms of the pyrrolidine ring or phenoxy group.
Hydrolysis: 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylic acid.
Scientific Research Applications
Chemistry:
Intermediate in Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structural features.
Biology:
Biochemical Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Medicine:
Drug Development: Explored as a potential lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity. The bromophenoxy group can engage in halogen bonding or other non-covalent interactions, while the pyrrolidine ring may influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substitution Patterns on the Aromatic Ring
a) tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate (CAS 1186311-11-4)
- Structural Difference : Replaces the phenyl ring with a pyridine ring, introducing a nitrogen atom and a methoxy group at the 3-position.
- Molecular Weight : 387.27 g/mol (vs. ~383.27 g/mol for the target compound, assuming similar substituents).
b) tert-Butyl 3-(3-bromophenoxy)pyrrolidine-1-carboxylate
- Structural Difference: Lacks the methylene spacer between the pyrrolidine and phenoxy groups.
- Impact: Reduced steric hindrance may improve binding to flat aromatic receptors. Direct conjugation between the pyrrolidine and phenoxy groups could enhance electronic effects .
c) tert-Butyl 2-(3-bromophenyl)pyrrolidine-1-carboxylate (CAS 871717-03-2)
Functional Group Variations
a) tert-Butyl 3-(2-aminoethoxy)-4-((6-(tert-butoxycarbonylamino)-4-methylpyridin-2-yl)methyl)pyrrolidine-1-carboxylate ((±)-19)
- Structural Difference: Contains an aminoethoxy side chain and a pyridylmethyl group.
- The pyridylmethyl group may enhance binding to metal-containing enzymes .
b) tert-Butyl 3-(((2-hydroxyethyl)thio)methyl)pyrrolidine-1-carboxylate (CAS 1353983-27-3)
- Structural Difference: Replaces the phenoxymethyl group with a thioether-linked hydroxyethyl chain.
- Impact :
c) tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (CAS 1052713-78-6)
- Structural Difference : Features hydroxyl, methyl, and trifluoromethyl groups on the pyrrolidine ring.
- Impact :
Heterocyclic Additions
a) tert-Butyl-3-(4-(5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl)-1H-1,2,3-triazole-1-yl)pyrrolidine-1-carboxylate (3a)
Comparative Data Table
Biological Activity
tert-Butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate is a synthetic organic compound characterized by its unique structural features, including a tert-butyl ester group, a pyrrolidine ring, and a bromophenoxy moiety. These elements contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and related fields.
- Molecular Formula : C₁₅H₂₀BrNO₂
- Molecular Weight : 326.23 g/mol
- IUPAC Name : tert-butyl 3-[(3-bromophenoxy)methyl]pyrrolidine-1-carboxylate
- CAS Number : 1357072-94-6
Synthesis
The synthesis of this compound typically involves the nucleophilic substitution of 3-bromophenol with tert-butyl 3-(chloromethyl)pyrrolidine-1-carboxylate in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
The biological activity of this compound is largely attributed to its ability to interact with various biological targets. The bromophenoxy group can engage in halogen bonding and other non-covalent interactions, while the pyrrolidine ring may influence binding affinity and specificity towards enzymes or receptors. This compound's mechanism may involve modulation of enzyme activity or receptor interactions, which are critical for its potential therapeutic applications.
Comparative Biological Activity Table
| Compound Name | Biological Activity | MIC Value |
|---|---|---|
| Tert-butyl 3-(bromomethyl)pyrrolidine-1-carboxylate | Antibacterial | 10 µg/mL |
| Tert-butyl 3-{[(4-bromophenyl)methyl]amino}pyrrolidine-1-carboxylate | Anticancer | Not specified |
| Tert-butyl 3-{[(5-bromo-3-methoxypyridin-2-yloxy)methyl]}pyrrolidine-1-carboxylate | Antituberculosis | MIC of 5 µM |
Case Studies
While specific case studies focusing solely on this compound are scarce, related research highlights the biological potential of pyrrolidine derivatives:
- Antibacterial Efficacy : A study evaluated various pyrrole derivatives against Mycobacterium tuberculosis, revealing some derivatives with MIC values as low as 5 µM, indicating strong antibacterial properties that could be explored for further development.
- Anticancer Potential : Research on structurally similar compounds has demonstrated their ability to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest, suggesting that this compound may possess similar properties pending further investigation .
Q & A
Q. What are the optimal synthetic routes for tert-butyl 3-((3-bromophenoxy)methyl)pyrrolidine-1-carboxylate, and how can reaction conditions be controlled to maximize yield?
The compound is typically synthesized via a Mitsunobu reaction between tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 3-bromophenol. Key reagents include diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in anhydrous THF at 0–20°C under nitrogen . Post-reaction purification via column chromatography (e.g., PE/EA 10:1) yields the product. Optimizing stoichiometry (1:1 molar ratio of reactants) and reaction time (monitored by TLC) is critical to achieving yields >75% .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral signatures should researchers prioritize?
1H/13C NMR and high-resolution mass spectrometry (HRMS) are essential. The tert-butyl group appears as a singlet at ~1.4 ppm (1H NMR) and 28 ppm (13C NMR). The pyrrolidine ring protons show splitting between 2.5–4.0 ppm, while the bromophenoxy moiety exhibits aromatic peaks at 6.8–7.4 ppm. HRMS confirms the molecular ion peak at m/z 342.08 (M+H)+ .
Q. How can researchers address challenges in purifying this compound?
Flash column chromatography with gradients of petroleum ether/ethyl acetate (10:1 to 5:1) effectively removes unreacted phenol and phosphine oxides. For large-scale synthesis, recrystallization from dichloromethane/hexane mixtures improves purity (>99%) .
Advanced Research Questions
Q. What strategies exist for resolving contradictions in reported reactivity data for bromophenoxy-pyrrolidine derivatives?
Discrepancies often arise from substituent positioning (e.g., para- vs. meta-bromo) and steric effects. Meta-substituted derivatives like this compound exhibit lower electrophilicity than para-analogs due to reduced conjugation. Validate reactivity using computational methods (DFT) to map electron density and compare with experimental results .
Q. How can computational modeling guide the design of derivatives targeting enzyme inhibition?
Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or proteases. The bromophenoxy group’s π-stacking potential and pyrrolidine’s conformational flexibility are key variables. For example, substituting bromine with electron-withdrawing groups (e.g., CF₃) may enhance binding to hydrophobic enzyme pockets .
Q. What methodologies are recommended for analyzing the compound’s stability under varying pH and temperature conditions?
Conduct accelerated stability studies in buffers (pH 1–10) at 25–60°C. Monitor degradation via HPLC-UV at 254 nm. The tert-butyl ester hydrolyzes rapidly under acidic conditions (t₁/₂ < 24 hrs at pH 2), while the bromophenoxy group remains stable up to 50°C. Use Arrhenius plots to extrapolate shelf-life .
Q. How can researchers optimize multi-step syntheses involving this compound as an intermediate?
Implement flow chemistry for scalability. For example, a continuous-flow Mitsunobu reaction with immobilized PPh₃ reduces reagent waste and improves throughput. Pair with in-line IR spectroscopy for real-time monitoring of intermediate formation .
Methodological Notes
- For biological studies , use in vitro models (e.g., enzyme inhibition assays) rather than extrapolating from structurally related compounds.
- Stereochemical analysis requires chiral HPLC or X-ray crystallography, as pyrrolidine rings may adopt multiple conformations .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
